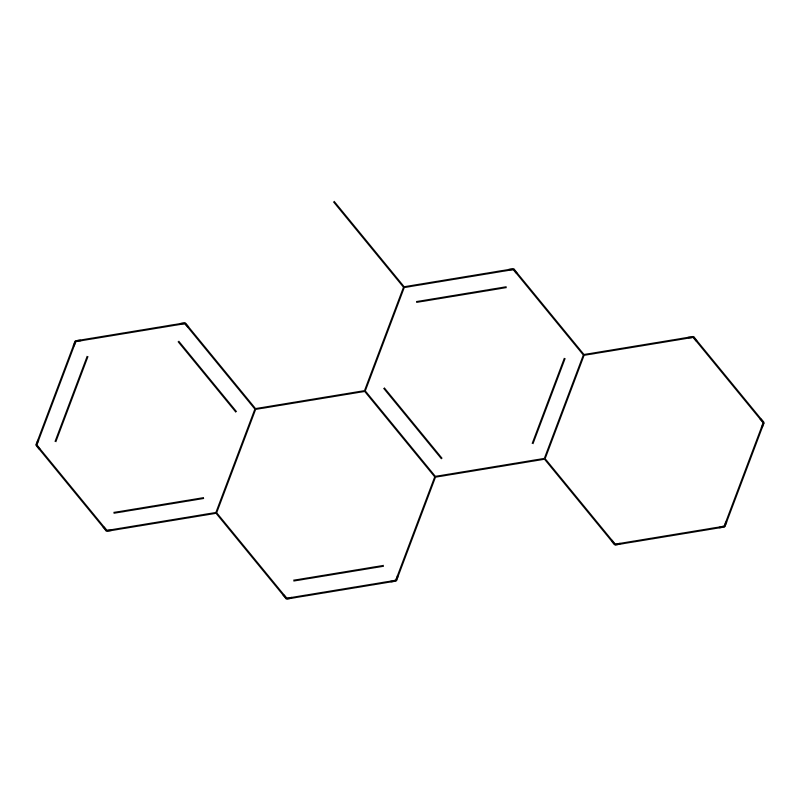

11-Methyl-1,2,3,4-tetrahydrochrysene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

11-Methyl-1,2,3,4-tetrahydrochrysene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula . It features a complex structure that includes multiple fused aromatic rings, which is characteristic of many PAHs. This compound is notable for its potential biological activities and interactions with various receptors, particularly in the context of cancer research and endocrine disruption.

- Electrophilic Aromatic Substitution: This reaction can occur due to the electron-rich nature of the aromatic rings.

- Oxidation: The compound can be oxidized to form hydroxylated derivatives or quinones, which may exhibit different biological activities.

- Reduction: It can also participate in reduction reactions leading to saturated derivatives.

These reactions are crucial for understanding its metabolic pathways and potential toxicity.

Research indicates that 11-Methyl-1,2,3,4-tetrahydrochrysene exhibits significant biological activity related to hormonal pathways. It has been shown to interact with estrogen receptors, potentially acting as an agonist or antagonist depending on the context. This interaction suggests its relevance in studies concerning breast cancer and endocrine disruption .

Several synthetic routes have been developed for producing 11-Methyl-1,2,3,4-tetrahydrochrysene:

- Friedel-Crafts Alkylation: This method involves the alkylation of chrysene derivatives using alkyl halides.

- Dehydrogenation Reactions: Utilizing catalysts such as palladium or platinum to remove hydrogen from precursors can yield this compound.

- Photochemical Methods: Some studies have explored photochemical pathways to synthesize isomeric forms of tetrahydrochrysene compounds.

These methods highlight the versatility in synthesizing this compound for research purposes.

11-Methyl-1,2,3,4-tetrahydrochrysene has applications primarily in:

- Cancer Research: Its interactions with estrogen receptors make it a candidate for studying breast cancer mechanisms.

- Environmental Science: As a PAH, it serves as a model compound for studying the effects of hydrocarbons on biological systems and their environmental impact.

Studies have shown that 11-Methyl-1,2,3,4-tetrahydrochrysene interacts with various biological receptors:

- Estrogen Receptors: It has been documented to bind and activate estrogen receptor pathways .

- Aryl Hydrocarbon Receptor: Similar compounds have shown interactions with this receptor, which plays a role in mediating the effects of environmental toxins.

These interactions are critical for understanding its potential effects on human health and environmental toxicity.

Several compounds share structural similarities with 11-Methyl-1,2,3,4-tetrahydrochrysene. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Chrysene | Polycyclic Aromatic Hydrocarbon | Parent compound; lacks methyl substitution |

| 6-Methylchrysene | Methylated Chrysene | Has one methyl group; different biological activity |

| 1-Hydroxychrysene | Hydroxylated PAH | Contains hydroxyl group; alters receptor interactions |

| 3-Methylcholanthrene | Methylated PAH | Known carcinogen; interacts with aryl hydrocarbon receptor |

These compounds illustrate the diversity within the PAH class and underscore the unique properties of 11-Methyl-1,2,3,4-tetrahydrochrysene in terms of its biological activity and chemical behavior.